molecular formula C9H9N B569933 3-Methyl-d3-indole CAS No. 111399-60-1

3-Methyl-d3-indole

Cat. No.: B569933
CAS No.: 111399-60-1
M. Wt: 134.196
InChI Key: ZFRKQXVRDFCRJG-FIBGUPNXSA-N
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Description

3-Methyl-d3-indole (3-MID) is a natural and synthetic compound widely employed in diverse scientific research areas . As a bicyclic aromatic compound, it finds extensive applications, particularly in laboratory experiments . This versatile compound’s unique structure enables it to interact effectively with various biological molecules, making it a valuable tool for comprehending the underlying molecular mechanisms of numerous biological processes .


Synthesis Analysis

This compound can be synthesized via the Fischer indole synthesis . It has been instrumental in investigating proteins’ structure and function, shedding light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .


Molecular Structure Analysis

The molecular weight of this compound is 134.20 and its molecular formula is C9H6D3N . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound has proven to be exceptionally versatile in chemical reactions. It has been instrumental in investigating proteins’ structure and function, shedding light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in Chloroform, DMSO, and Methanol . The melting point is between 93.0 - 96.0°C .

Scientific Research Applications

Structural and Vibrational Investigations

Research on 3-Methyl-d3-indole derivatives includes structural and vibrational studies, such as the synthesis of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole. This compound was synthesized using a one-pot three-component reaction, characterized by single crystal XRD, FTIR, FT-Raman, and NMR analyses. Theoretical support was provided by DFT/B3LYP level theory, illustrating its potential in material science and spectroscopy studies (Bhat et al., 2017).

Pharmaceutical Applications

The discovery of novel series of highly potent and selective 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors, including 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat), highlights the pharmaceutical application of this compound derivatives in treating chronic diabetic complications. Lidorestat shows promising results in lowering nerve and lens sorbitol levels and improving diabetic symptoms, indicating its potential as a therapeutic agent (Van Zandt et al., 2005).

Catalysis and Synthesis

Palladium-catalyzed reactions involving indole derivatives have significantly impacted organic synthesis. The versatility of palladium catalysis has opened new avenues for the synthesis and functionalization of indoles, crucial for pharmaceuticals and fine chemicals. These methods provide access to a wide range of indole derivatives in an efficient and environmentally friendly manner (Cacchi & Fabrizi, 2005).

Environmental Biodegradation

The microbial degradation of indole and its derivatives, including 3-methylindole, involves various aerobic and anaerobic pathways. This research provides insights into the environmental fate of these compounds and their removal from polluted sites. Identifying the genes and pathways involved in indole degradation can aid in bioremediation efforts and environmental protection (Arora et al., 2015).

Mechanism of Action

Target of Action

3-Methyl-d3-indole, like other indole derivatives, interacts with various cellular targets. It has been suggested that these compounds interact with enzymes, bringing about significant changes in metabolic pathways . Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. These molecules generally reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .

Biochemical Pathways

This compound affects various biochemical pathways. Indole can be produced from tryptophan by tryptophanase in many bacterial species . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . These changes in metabolic pathways offer researchers valuable information about these complex processes .

Pharmacokinetics

It’s known that indole derivatives are extensively used in the pharmaceutical industries due to their wide spectrum of biological activities

Result of Action

The molecular and cellular effects of this compound’s action are diverse. As a signaling molecule, it plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . It’s also known to have anticancer properties, reducing oxidative stress, impeding DNA synthesis, influencing cell activation, proliferation, and apoptosis .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-d3-indole involves the introduction of a deuterium atom at the 3-position of the indole ring. This can be achieved by using a deuterated starting material or by introducing deuterium during a specific reaction step. One possible approach involves the use of a deuterated Grignard reagent to react with an appropriate starting material.", "Starting Materials": [ "3-Nitroacetophenone", "Magnesium", "Deuterium oxide", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ { "Step 1": "Preparation of 3-nitroacetophenone", "Reactants": [ "Acetophenone", "Nitric acid", "Sulfuric acid" ], "Products": [ "3-Nitroacetophenone" ] }, { "Step 2": "Preparation of deuterated Grignard reagent", "Reactants": [ "Magnesium", "Deuterium oxide", "Ethyl acetate" ], "Products": [ "Deuterated ethylmagnesium bromide" ] }, { "Step 3": "Reaction of 3-nitroacetophenone with deuterated Grignard reagent", "Reactants": [ "3-Nitroacetophenone", "Deuterated ethylmagnesium bromide" ], "Products": [ "3-Methyl-d3-indole" ] }, { "Step 4": "Purification of 3-Methyl-d3-indole", "Reactants": [ "3-Methyl-d3-indole", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Products": [ "Purified 3-Methyl-d3-indole" ] } ] }

111399-60-1

Molecular Formula

C9H9N

Molecular Weight

134.196

IUPAC Name

3-(trideuteriomethyl)-1H-indole

InChI

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3

InChI Key

ZFRKQXVRDFCRJG-FIBGUPNXSA-N

SMILES

CC1=CNC2=CC=CC=C12

synonyms

3-(Methyl-d3)-1H-indole

Origin of Product

United States

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